Lipophilicity (logP) Comparison
The calculated logP of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine is 1.7 [1]. This is substantially higher than that of its linear 5-butyl isomer (logP 0.5–0.9) and the shorter 5-propyl analog (logP -0.11), indicating a distinct lipophilicity profile that can influence membrane permeability and solubility [2].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 5-Butyl-1,3,4-oxadiazol-2-amine: logP 0.52–0.92; 5-Propyl-1,3,4-oxadiazol-2-amine: logP -0.11 |
| Quantified Difference | +0.8 to +1.2 vs. 5-butyl; +1.8 vs. 5-propyl |
| Conditions | In silico calculation (ACD/Labs, XlogP) |
Why This Matters
A higher logP value directly correlates with increased membrane permeability, which is critical for optimizing oral bioavailability or cellular uptake in antimicrobial assays.
- [1] ChemExper. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine (logP). https://mastersearch.chemexper.com/ View Source
- [2] ChemSpace. 5-butyl-1,3,4-oxadiazol-2-amine (logP). https://chem-space.com/ View Source
